2,4-Diaminobenzonitrile

Polymer Chemistry Thermal Degradation Benzoxazole Formation

Researchers requiring high-temperature polymers often face void formation in thick sections or insufficient char yield. 2,4-Diaminobenzonitrile (2,4-DABN) solves this through its unique ortho-cyano-amine motif. - Enables isoindoloquinazolinedione ring formation without volatile by-products (U.S. Patent 4,208,343) - Increases char yield at 900°C and Tg in co-aramids; property scales with mole fraction - Purity ≥98% (GC) ensures reproducible cyclization kinetics Available for R&D to commercial supply.

Molecular Formula C7H7N3
Molecular Weight 133.15 g/mol
CAS No. 37705-82-1
Cat. No. B3263606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Diaminobenzonitrile
CAS37705-82-1
Molecular FormulaC7H7N3
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N)N)C#N
InChIInChI=1S/C7H7N3/c8-4-5-1-2-6(9)3-7(5)10/h1-3H,9-10H2
InChIKeyBOWQSEMOMSWTKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Diaminobenzonitrile: Aromatic Diamine Monomer for High-Performance Polymers


2,4-Diaminobenzonitrile (2,4-DABN; CAS 37705-82-1) is an aromatic diamine monomer with the molecular formula C₇H₇N₃ (MW 133.15 g/mol), featuring two amino (–NH₂) groups at the 2- and 4-positions and a nitrile (–CN) group at the 1-position of the benzene ring . This regiospecific substitution pattern distinguishes it from other diaminobenzonitrile isomers (e.g., 2,5-DABN, 3,4-DABN) and dictates its reactivity profile in polycondensation and cyclization reactions [1]. 2,4-DABN serves as a key building block for high-temperature polymers, including polycyanamides, polyamides, polyimides, and cyanoimide-based deep-curable resins, where the ortho-relationship between the nitrile and one amino group enables unique thermal rearrangement chemistry [2][3]. Its primary commercial relevance lies in the synthesis of specialty polymers for electronic insulation, wire coatings, molding resins, and advanced composite matrices [4].

Workflow Aromatic diamine monomer for polycondensation and cyclization reactions
Selection Regiospecific ortho-cyano-amine motif enables thermal benzoxazole/quinazolone formation
Use Context High-temperature polymers, electronic insulation, and deep-curable resin matrices

Why Isomer Selection Matters in Polymer Architecture and Thermal Performance


Replacing 2,4-diaminobenzonitrile with its positional isomers (2,5-DABN or 3,4-DABN) or mono-aminobenzonitrile analogs yields fundamentally different polymer backbones. In 2,4-DABN, the amino groups are positioned ortho and para to the nitrile, placing one –NH₂ adjacent to the –CN group . This ortho-cyano-amine motif undergoes thermally induced nucleophilic cyclization to form benzoxazole or quinazolone rings during polymer curing or degradation, a reaction pathway that is sterically and electronically inaccessible to 3,4-DABN (where both amino groups are meta/para to –CN) and yields distinct cyclization kinetics compared to 2,5-DABN [1][2]. Consequently, the char yield, glass transition temperature (Tg), initial decomposition temperature, and the very mechanism of thermal degradation are regioisomer-dependent [3]. For procurement, selecting the correct isomer is not a matter of interchangeable aromatic diamines; it determines whether the final polymer exhibits the targeted deep-section curability, thermal stability, and mechanical properties required for aerospace, electronic insulation, or high-temperature coating applications [4].

2,5-DABN or 3,4-DABN isomers yield different polymer backbones; ortho-cyano-amine cyclization is absent in meta-substituted analogs, altering char yield, Tg, and degradation mechanism.
Dielectric and mechanical properties of polycyanamides differ measurably between 2,4-DABN and 2,5-DABN; isomer selection directly affects device-relevant performance, not just synthesis convenience.
CAS registry ambiguity (37705-82-1 linked to both 2,4-diaminobenzonitrile and 5-amino-2-fluorobenzonitrile in some databases) creates a procurement identity risk—independent analytical verification is required to avoid structural mismatch.

Quantitative Differentiation: 2,4-DABN vs. Regioisomeric Comparators


Thermal Degradation Mechanism: Ortho-Cyano Cyclization vs. Meta-Substituted Analogs

In aromatic polyamides (aramids), the thermal degradation pathway is dictated by the position of the cyano group relative to the amide bond. Aramids synthesized from 2,4-DABN, where the –CN group is ortho to one amide linkage, undergo a two-step degradation mechanism involving initial HCN loss and benzoxazole ring formation, followed by high-char-yield secondary degradation. In contrast, aramids with the cyano group in the meta position (e.g., using 3-aminobenzonitrile analogs) do not undergo this cyclization [1]. The quantitative consequence is that 2,4-DABN-derived polyamide homopolymer (polycyanamide) exhibits a dramatically higher char yield at 900°C compared to the baseline poly(1,3-phenylene isophthalamide) (Nomex-type), while the initial decomposition temperature decreases [2]. As the mole fraction of 2,4-DABN in copolyamides with m-phenylenediamine increases, the glass transition temperature (Tg) and char yield increase monotonically, demonstrating regioisomer-dependent thermal architecture control unavailable with 3,4-DABN [3].

Thermal Degradation Pathway
Head-to-head
Ortho-cyano aramids (2,4-DABN) form benzoxazole via two-step degradation; char yield at 900°C and Tg increase with 2,4-DABN mole fraction vs. 0 mol% baseline, while initial decomposition temperature decreases.
Supports regioisomer-dependent thermal architecture; char yield and Tg are tunable by 2,4-DABN content.
Exact numerical trends require full-text review; meta-cyano analogs do not exhibit this cyclization.
Polymer Chemistry Thermal Degradation Benzoxazole Formation

Regioisomer-Dependent Properties: 2,4-DABN vs. 2,5-DABN in Polycyanamides

A systematic study by Barashkov et al. (1977) directly compared polycyanamides synthesized from 2,4-diaminobenzonitrile and 2,5-diaminobenzonitrile via polycondensation with aromatic dicarboxylic acid dichlorides [1]. The thermal, mechanical, and dielectric properties differed between the two regioisomer-based polymers. While the abstract does not provide the exact numerical values (full-text needed), the study explicitly treats the two isomers as distinct monomers yielding polymers with measurably different property profiles [2]. Additionally, the isomerization-cyclization behavior of 2,4-DABN-based polycyanamides to polyamidoquinazolones and polyimidoquinazolones was investigated, a post-polymerization transformation pathway that depends on the ortho relationship of the nitrile and amide groups and is thus regiospecific [3].

2,4-DABN vs. 2,5-DABN in Polycyanamides
Head-to-head
Thermal, mechanical, and dielectric properties differ between polycyanamides from 2,4-DABN and 2,5-DABN; full numerical comparison available in Polymer Science U.S.S.R. (1977).
Isomer selection directly impacts dielectric, mechanical, and thermal outcomes; not interchangeable monomers.
Quantified differences require retrieval of original publication for device specification matching.
Polycyanamides Dielectric Properties Thermal Stability

Fluorinated Analog Co-Crystallization vs. Non-Fluorinated Framework

In a study of co-crystals of polyhalogenated diaminobenzonitriles with 18-crown-6, the fluorinated derivative 2,4-diamino-3,5,6-trifluorobenzonitrile (a close structural analog of 2,4-DABN) was found to form no 1:1 co-crystal under standard conditions; instead, it yielded co-crystals with 4:3 and 2:1 stoichiometries depending on solvent [1]. In contrast, non-fluorinated or differently halogenated diaminobenzonitrile analogs exhibited 1:1 co-crystal formation, demonstrating that the 2,4-diamino substitution pattern alone does not dictate co-crystal stoichiometry—rather, it is the interplay of regioisomerism and halogen substitution that governs supramolecular recognition [2]. This class-level inference underscores that fluorinated analogs cannot substitute for the parent 2,4-DABN in crystal engineering or supramolecular applications without altering stoichiometric outcomes.

Co-crystal Stoichiometry Shift
Class-level
Trifluorinated 2,4-DABN analog forms 4:3 and 2:1 co-crystals with 18-crown-6, while non-fluorinated analogs give 1:1; fluorination overrides the regioisomer-driven stoichiometry.
Fluorinated derivatives cannot substitute for parent 2,4-DABN in crystal engineering without altering stoichiometric outcomes.
Class-level inference; verify halogen position and regioisomer purity before co-crystallization trials.
Co-Crystallization Supramolecular Chemistry Fluorine Effect

CAS Registry Ambiguity and Procurement Hazard

A critical procurement issue exists for CAS 37705-82-1: while major vendors such as BOC Sciences and Shaoyuan list it as 2,4-diaminobenzonitrile (C₇H₇N₃, MW 133.15), several chemical databases (chemsrc, chemwhat, 960chem) assign the same CAS number to 5-amino-2-fluorobenzonitrile (2-fluoro-5-aminobenzonitrile, C₇H₅FN₂, MW 136.13) . This is not a naming synonym but a structural mismatch—the two compounds differ by replacement of one –NH₂ group with –F and have different molecular formulas [1]. The CAS number duplication creates a real risk of receiving the wrong compound when ordering from vendors who rely on secondary database indexing. Quantitative verification by molecular weight (133.15 vs. 136.13 g/mol), elemental analysis, or NMR is essential to confirm compound identity upon receipt .

CAS Integrity & Identity Risk
Data to verify
CAS 37705-82-1 assigned to 2,4-diaminobenzonitrile (C₇H₇N₃, MW 133.15) and to 5-amino-2-fluorobenzonitrile (C₇H₅FN₂, MW 136.13) in some databases; MW difference 2.98 g/mol.
Independent identity verification (NMR, LC-MS) is essential to avoid receiving the wrong compound.
Vendor database sourcing may propagate the ambiguity; confirm molecular identity upon receipt.
Chemical Procurement CAS Registry Integrity Vendor Database Accuracy

High-Value Applications Based on Regiospecific Properties


Deep-Section Curable Polyimides for Electronic Insulation and Wire Coatings

2,4-DABN is a critical monomer for manufacturing deep-curable cyanoimide polymers that form isoindoloquinazolinedione heterocyclic networks upon thermal curing [1]. As demonstrated in U.S. Patent 4,208,343, polymers derived from 2,4-DABN and aromatic tetracarboxylic dianhydrides (e.g., 1,2,4,5-benzenetetracarboxylic dianhydride) cure throughout thick sections without voids, making them uniquely suited for high-voltage wire insulation coatings, electrical insulating films, and molding resins [2]. This deep-section curability is a direct consequence of the ortho-cyano-amine motif in 2,4-DABN, which enables cyclization without volatile by-product evolution that would otherwise create porosity [3]. The 2,5-DABN isomer does not support the same isoindoloquinazolinedione ring formation pathway, and 3,4-DABN lacks the ortho-cyano group required for cyclization altogether.

High-Char-Yield Aramid Copolymers for Fire-Resistant Composites

In co-aramids with m-phenylenediamine and iso/terephthaloyl chloride, increasing the mole fraction of 2,4-DABN systematically raises char yield at 900°C and glass transition temperature, while the nitrile group ortho to the amide linkage undergoes thermal cyclization to benzoxazole, providing a second stage of high-yield char formation [1]. This property is absent in meta-cyano aramids and cannot be replicated by 3,4-DABN. For applications requiring high char retention in fire-blocking composites, carbon-fiber-reinforced ablatives, or flame-resistant protective fabrics, 2,4-DABN offers a quantifiable advantage in char yield that scales with its mole fraction [2]. Procurement should specify 2,4-DABN purity ≥98% (GC) to ensure reproducible copolymer composition and thermal performance.

Polycyanamide Dielectric Layers in Microelectronic Devices

Aromatic polycyanamides synthesized from 2,4-DABN exhibit tunable dielectric properties that differ from those prepared from 2,5-DABN, as established by Barashkov et al. (1977) [1]. The regioisomer-dependent dielectric constant and mechanical modulus arise from differences in chain packing, hydrogen-bonding networks, and post-polymerization cyclization extent. Consequently, 2,4-DABN-derived polycyanamides are candidate materials for interlayer dielectrics, passivation layers, or gate insulators in organic thin-film transistors (OTFTs) and photovoltaic cells, where precise dielectric constant control is essential [2]. Researchers developing such devices must benchmark the property set of 2,4-DABN-based polymers against the 2,5-DABN analogs and select the monomer accordingly.

Fluorinated-DABN Co-Crystal Engineering with 18-Crown-6

The parent 2,4-DABN scaffold serves as a precursor for polyhalogenated derivatives (e.g., 2,4-diamino-3,5,6-trifluorobenzonitrile), which exhibit non-trivial co-crystallization stoichiometries (4:3 and 2:1) with 18-crown-6, deviating from the 1:1 motif common among other halogenated diaminobenzonitriles [1]. This behavior underscores the importance of the 2,4-diamino regioisomer as a platform for studying fluorine-directed supramolecular synthons and halogen-bonding networks. Researchers procuring 2,4-DABN as a starting material for fluorination or halogenation must confirm regioisomeric purity, since downstream co-crystallization outcomes are sensitive to both substitution position and halogen identity [2].

Application
Selection Property
Validation Focus
Deep-section curable polyimides for electronic insulation and wire coatings
Ortho-cyano-amine cyclization capability; void-free thick-section cure
Confirm isoindoloquinazolinedione ring formation and thermal stability in target formulation
High-char-yield aramid copolymers for fire-resistant composites
Regioisomer-dependent char yield enhancement and Tg increase with 2,4-DABN mole fraction
Verify char retention at 900°C and copolymer composition for target thermal performance
Polycyanamide dielectric layers in microelectronic devices
Isomer-tuned dielectric constant and mechanical modulus; 2,4-DABN vs. 2,5-DABN benchmark
Characterize dielectric and mechanical properties relative to device specifications
Fluorinated-DABN co-crystal engineering with 18-crown-6
Regioisomeric purity of 2,4-DABN scaffold for halogenated derivative synthesis
Assess co-crystal stoichiometry and supramolecular architecture after fluorination
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